molecular formula C22H22N2O4 B2804208 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-11-8

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2804208
CAS No.: 859109-11-8
M. Wt: 378.428
InChI Key: WXPLAPMEBIXONW-UHFFFAOYSA-N
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Description

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is often used in scientific research, particularly in the fields of drug discovery and catalysis.

Preparation Methods

The synthesis of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the chromen-6-one core, followed by the introduction of the dioxolo group and the benzylpiperazine moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace specific substituents under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the dioxolo group and the formation of simpler products.

Scientific Research Applications

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one stands out due to its unique structure and versatile applications. Similar compounds include:

    8-((4-methylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: This compound has a similar core structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.

    8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one:

    8-((4-ethylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: The ethyl group substitution can impact the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-22-10-17(18-11-20-21(27-15-26-20)12-19(18)28-22)14-24-8-6-23(7-9-24)13-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAPMEBIXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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